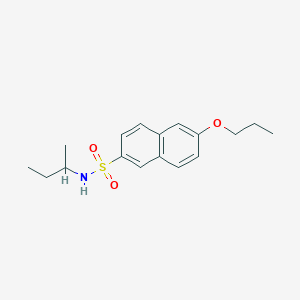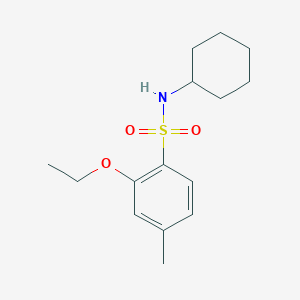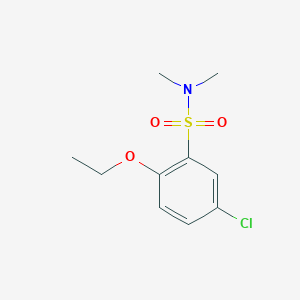
4-ethoxy-N,N,3-trimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethoxy-N,N,3-trimethylbenzenesulfonamide, also known as ETS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ETS belongs to the class of sulfonamide compounds and has a molecular formula of C12H19NO3S.
Wissenschaftliche Forschungsanwendungen
4-ethoxy-N,N,3-trimethylbenzenesulfonamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 4-ethoxy-N,N,3-trimethylbenzenesulfonamide has been shown to exhibit antifungal and antibacterial properties, making it a potential candidate for the development of new drugs. 4-ethoxy-N,N,3-trimethylbenzenesulfonamide has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cells.
In agriculture, 4-ethoxy-N,N,3-trimethylbenzenesulfonamide has been studied for its potential use as a herbicide, as it has been shown to inhibit the growth of certain weeds. 4-ethoxy-N,N,3-trimethylbenzenesulfonamide has also been studied for its potential use in the synthesis of new materials, such as polymers and nanoparticles.
Wirkmechanismus
The mechanism of action of 4-ethoxy-N,N,3-trimethylbenzenesulfonamide is not well understood, but it is believed to inhibit the activity of certain enzymes in fungi and bacteria, leading to their death. 4-ethoxy-N,N,3-trimethylbenzenesulfonamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
4-ethoxy-N,N,3-trimethylbenzenesulfonamide has been shown to have minimal toxicity in vitro, but its toxicity in vivo has not been extensively studied. 4-ethoxy-N,N,3-trimethylbenzenesulfonamide has been shown to have a low affinity for human serum albumin, which may limit its bioavailability in the body.
Vorteile Und Einschränkungen Für Laborexperimente
4-ethoxy-N,N,3-trimethylbenzenesulfonamide has several advantages for use in lab experiments, including its low toxicity, high solubility in water, and ease of synthesis. However, 4-ethoxy-N,N,3-trimethylbenzenesulfonamide has several limitations, including its limited bioavailability in the body and its unknown mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 4-ethoxy-N,N,3-trimethylbenzenesulfonamide, including:
1. Further studies on the mechanism of action of 4-ethoxy-N,N,3-trimethylbenzenesulfonamide, to better understand its potential applications in medicine and agriculture.
2. Studies on the toxicity of 4-ethoxy-N,N,3-trimethylbenzenesulfonamide in vivo, to determine its safety for use in humans and animals.
3. Studies on the potential use of 4-ethoxy-N,N,3-trimethylbenzenesulfonamide in the synthesis of new materials, such as polymers and nanoparticles.
4. Studies on the potential use of 4-ethoxy-N,N,3-trimethylbenzenesulfonamide in the treatment of cancer, to determine its efficacy and safety.
Synthesemethoden
4-ethoxy-N,N,3-trimethylbenzenesulfonamide can be synthesized through a reaction between 4-ethylbenzenesulfonyl chloride and N, N, 3-trimethylamine in the presence of a base such as sodium hydroxide. The reaction results in the formation of 4-ethoxy-N,N,3-trimethylbenzenesulfonamide as a white solid with a yield of approximately 60%.
Eigenschaften
Molekularformel |
C11H17NO3S |
|---|---|
Molekulargewicht |
243.32 g/mol |
IUPAC-Name |
4-ethoxy-N,N,3-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C11H17NO3S/c1-5-15-11-7-6-10(8-9(11)2)16(13,14)12(3)4/h6-8H,5H2,1-4H3 |
InChI-Schlüssel |
QLIPOMUGUKCCOZ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N(C)C)C |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(4-Ethoxy-1-naphthyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B275259.png)



![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4,5-dimethyl-2-propoxyphenyl)sulfonyl]piperazine](/img/structure/B275297.png)
![2-[(6-Propoxynaphthalen-2-yl)sulfonylamino]benzoic acid](/img/structure/B275306.png)






